2,2,3-Trichlorobutane

Organic Synthesis Chlorination Chemistry Process Chemistry

2,2,3-Trichlorobutane is a halogenated aliphatic hydrocarbon with the molecular formula C₄H₇Cl₃, classified as a chloroalkane featuring chlorine atoms substituted at the C2 and C3 positions of the butane backbone. As a polychlorinated C4 compound, its structural arrangement—specifically the geminal dichloro substitution at C2 and a single chloro substituent at C3—distinguishes it from other trichlorobutane isomers and confers a distinctive reactivity profile that has established its role as an intermediate in chloroprene (2-chloro-1,3-butadiene) production pathways.

Molecular Formula C4H7Cl3
Molecular Weight 161.45 g/mol
CAS No. 10403-60-8
Cat. No. B078562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trichlorobutane
CAS10403-60-8
Synonyms2,2,3-Trichlorobutane.
Molecular FormulaC4H7Cl3
Molecular Weight161.45 g/mol
Structural Identifiers
SMILESCC(C(C)(Cl)Cl)Cl
InChIInChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3
InChIKeyUNTJXPFYXVCMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3-Trichlorobutane (CAS 10403-60-8): A Specialized Chlorinated Hydrocarbon Intermediate for Chemical Synthesis


2,2,3-Trichlorobutane is a halogenated aliphatic hydrocarbon with the molecular formula C₄H₇Cl₃, classified as a chloroalkane featuring chlorine atoms substituted at the C2 and C3 positions of the butane backbone [1]. As a polychlorinated C4 compound, its structural arrangement—specifically the geminal dichloro substitution at C2 and a single chloro substituent at C3—distinguishes it from other trichlorobutane isomers and confers a distinctive reactivity profile that has established its role as an intermediate in chloroprene (2-chloro-1,3-butadiene) production pathways [2]. Its critically evaluated thermophysical properties, including normal boiling point and vapor-liquid equilibrium behavior, are documented in authoritative reference databases for process design and engineering applications [1].

Why 2,2,3-Trichlorobutane Cannot Be Interchanged with Other Trichlorobutane Isomers


Trichlorobutanes sharing the formula C₄H₇Cl₃ cannot be treated as interchangeable commodities due to fundamentally divergent chlorine substitution patterns that dictate distinct physicochemical behavior and synthetic utility. The positional arrangement of chlorine substituents—whether geminal at C2 with a C3 chloro (2,2,3-isomer), terminal geminal at C1 (1,1,1-isomer), or distributed across adjacent carbons (1,2,3-isomer)—directly governs boiling point, density, and crucially, the regiochemical outcome of elimination and substitution reactions [1]. In chloroprene manufacturing, the 2,2,3-substitution pattern enables a defined dehydrochlorination pathway yielding the desired diene, whereas alternative isomers produce different elimination products or require distinct reaction conditions [2]. Additionally, the synthesis routes to each isomer vary substantially in feedstock requirements, catalyst systems, and by-product profiles, making direct substitution without process re-engineering infeasible [3].

Quantitative Differentiation of 2,2,3-Trichlorobutane: Evidence for Scientific Selection


Regiospecific Synthesis Route from 2-Chlorobutene-2 Enables Higher Selectivity than Alternative Feedstock Pathways

The synthesis of 2,2,3-trichlorobutane via chlorine addition to 2-chlorobutene-2 in the liquid phase at 0°C to 40°C with the substantial exclusion of light and use of Lewis acid catalysts (e.g., FeCl₃, SnCl₄) produces the target isomer with minimal substitution by-products, in contrast to alternative routes using butene or butane chlorination that yield complex isomer mixtures where 2,2,3-trichlorobutane is only a minor component [1]. When 2-chlorobutene-2 is employed as the feedstock, the reaction proceeds via addition across the double bond rather than radical substitution, enabling superior selectivity for the 2,2,3-isomer relative to the mixture of 2,2,3- and 1,2,3-trichlorobutanes obtained from 2,3-dichlorobutane chlorination [2]. The 2-chlorobutene-2 route avoids the concurrent formation of 1,3,3-trichlorobutane observed when starting from 2,2-dichlorobutane [3].

Organic Synthesis Chlorination Chemistry Process Chemistry

Vapor-Phase Pyrolysis Temperature Requirement for Chloroprene Production Differs by Isomer Structure

In the production of chloroprene (2-chlorobutadiene-1,3) via non-catalytic thermal dehydrochlorination, 2,2,3-trichlorobutane undergoes effective vapor-phase pyrolysis at 300–600°C [1]. While both 2,2,3-trichlorobutane and 1,2,3-trichlorobutane can serve as chloroprene precursors, their conversion pathways differ mechanistically and in operational temperature optimization [2]. Mixtures of 2,2,3- and 1,3,3-trichlorobutane can also be processed to chloroprene, but the 2,2,3-isomer provides a direct elimination route without the need for intermediate dichlorobutene formation [3].

Chloroprene Synthesis Thermal Dehydrochlorination Monomer Production

Base-Promoted Dehydrochlorination Orientation: 2,2,3-Isomer Exhibits Defined Regiochemical Outcome Distinct from Alternative Isomers

The base-promoted dehydrochlorination of 2,2,3-trichlorobutane has been systematically investigated to determine orientation effects, revealing a specific elimination pattern governed by the geminal dichloro substitution at C2 [1]. In contrast, 1,2,3-trichlorobutane under base-promoted conditions yields a mixture of dichlorobutenes convertible to chloroprene [2], while 1,1,1-trichlorobutane exhibits a fundamentally different reactivity profile favoring nucleophilic substitution pathways due to the terminal geminal trichloromethyl group . The structural arrangement of 2,2,3-trichlorobutane—with two chlorines on C2 and one on C3—dictates that elimination occurs at specific positions, yielding predictable chlorobutadiene precursors.

Reaction Mechanism Elimination Chemistry Regioselectivity

Thermophysical Property Profile Differentiates 2,2,3-Trichlorobutane from 1,1,1-Trichlorobutane Isomer

NIST/TRC Web Thermo Tables provide critically evaluated thermophysical data for 2,2,3-trichlorobutane including normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, viscosity, and thermal conductivity as functions of temperature and pressure [1]. Comparative analysis with the 1,1,1-trichlorobutane isomer reveals distinct physical property values that are consequential for separation and process design. The boiling point of 2,2,3-trichlorobutane is reported at approximately 142°C with density 1.2530 g/cm³ [2], whereas 1,1,1-trichlorobutane exhibits a lower boiling point of approximately 135.3±8.0°C at 760 mmHg and comparable density of 1.3±0.1 g/cm³ .

Thermophysical Properties Process Engineering Distillation

2,2,3-Trichlorobutane Functions as a Validated Intermediate for Chloroprene Production in Neoprene Manufacturing

Multiple patent documents establish 2,2,3-trichlorobutane as an important starting material for the production of 2-chlorobutadiene-1,3 (chloroprene), the essential monomer for neoprene rubber manufacturing [1]. The compound can be converted to chloroprene either via non-catalytic vapor-phase pyrolysis at 300–600°C [2] or through dehydrochlorination after transformation from mixtures containing the 2,2,3-isomer [3]. In contrast, alternative trichlorobutane isomers such as 1,2,3-trichlorobutane require distinct processing conditions or yield different product distributions, with 1,1,1-trichlorobutane functioning primarily as a non-polar solvent rather than a chloroprene precursor .

Industrial Chemistry Monomer Synthesis Elastomer Production

Vibrational Spectroscopic Characterization Provides Definitive Analytical Fingerprint for Isomer Identification

A comprehensive vibrational analysis of 2,2,3-trichlorobutane has been published, providing both infrared and Raman spectra with normal mode assignments calculated from a refined force field for secondary dichlorides [1]. This spectroscopic characterization establishes a definitive analytical fingerprint specific to the 2,2,3-substitution pattern, enabling unambiguous differentiation from other trichlorobutane isomers. The force field parameters were refined using 2,2,3-trichlorobutane alongside 2,2-dichlorobutane and 2,2-dichloropropane, validating the consistency of the geminal dichloro vibrational signature [1].

Analytical Chemistry Spectroscopy Quality Control

Optimal Application Scenarios for 2,2,3-Trichlorobutane in Research and Industrial Settings


Chloroprene Monomer Production for Neoprene Rubber Manufacturing

As established in patent literature, 2,2,3-trichlorobutane serves as a direct intermediate for 2-chlorobutadiene-1,3 (chloroprene) synthesis, the essential monomer for neoprene rubber production [1]. The compound undergoes vapor-phase thermal dehydrochlorination at 300–600°C to yield chloroprene in a non-catalytic process [2]. Industrial users should prioritize 2,2,3-trichlorobutane over alternative trichlorobutane isomers when the process infrastructure is designed for vapor-phase pyrolysis within this temperature window, as the 2,2,3-isomer's geminal dichloro substitution pattern provides a defined elimination pathway to the target diene.

Mechanistic Studies of Regioselective Elimination Reactions

The defined regiochemical outcome of base-promoted dehydrochlorination of 2,2,3-trichlorobutane makes this compound a valuable model substrate for investigating elimination orientation effects in polychlorinated systems [3]. Researchers studying stereoelectronic effects on E2 elimination pathways can utilize the compound's geminal dichloro arrangement at C2 paired with a single C3 chloro substituent to probe how chlorine substitution patterns influence product distribution. The published spectroscopic characterization—including comprehensive IR and Raman spectra with normal mode assignments—further enables precise mechanistic tracking and product identification [4].

Co-Production Processes Requiring Isomer Separation by Fractional Distillation

In manufacturing scenarios where 2,2,3-trichlorobutane is co-produced with other trichlorobutane isomers—for instance, during the joint manufacture of 2,2,3- and 1,3,3-trichlorobutanes from 2,2-dichlorobutane chlorination [5]—the compound's distinct boiling point (approximately 142°C) relative to 1,1,1-trichlorobutane (approximately 135.3°C) enables separation via fractional distillation [6]. Procurement of 2,2,3-trichlorobutane from co-production streams benefits from validated thermophysical data for process simulation and distillation column design, with critically evaluated density, vapor pressure, and phase equilibrium properties available from NIST/TRC Web Thermo Tables [6].

Quality Control and Batch Release Testing Using Validated Spectroscopic Methods

The availability of complete IR and Raman spectral data with vibrational assignments provides an analytical framework for identity confirmation and purity assessment of 2,2,3-trichlorobutane [4]. Quality control laboratories can reference the published vibrational spectra to verify that incoming material matches the expected 2,2,3-isomer fingerprint rather than alternative trichlorobutane isomers that lack equivalent comprehensive characterization. This analytical specificity supports procurement specifications requiring isomerically pure material for applications where even trace isomeric contamination would alter reaction outcomes.

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